Tert-butyl 1H-indole-5-carboxylate
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl 1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3 |
InChI Key |
IIJCTRDEUCBASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Tert-butyl 1H-indole-5-carboxylate has been studied for its potential anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : The compound is believed to interact with various cellular pathways involved in cell cycle regulation and apoptosis induction.
Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 18.5 |
2. Antimicrobial Properties
This compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.
- Mechanism of Action : It disrupts bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
3. Neuroprotective Effects
Recent research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.
- Mechanism of Action : The compound reduces oxidative stress and apoptosis in neuronal cells.
Table 2: Neuroprotective Effects on Neuronal Cells
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 20 |
| 5 | 85 | 15 |
| 10 | 75 | 10 |
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive compounds due to its functional groups.
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl 1H-indole-5-carboxylate scaffold can be modified at the indole core or ester group to yield analogs with distinct properties. Key structural variations include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and bioavailability, making them suitable for drug candidates. Halogenated derivatives (Cl, Br) are pivotal in cross-coupling reactions for constructing complex architectures .
- Steric Hindrance : The tert-butyl group in the 1-position provides steric protection, reducing unwanted side reactions during synthetic workflows .
Stability and Physicochemical Properties
- Thermal Stability : Tert-butyl esters exhibit superior thermal stability compared to methyl/ethyl esters, as evidenced by their use in high-temperature reactions without decomposition .
- Solubility : The introduction of polar groups (e.g., CF₃) increases aqueous solubility, while phenyl substituents (e.g., ) enhance lipid membrane permeability .
Preparation Methods
Reaction Overview
Indole-5-carboxylic acid undergoes esterification with tert-butyl trichloroacetimidate under mild conditions. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.
Procedure
-
Reactants :
-
Indole-5-carboxylic acid (1 equiv)
-
tert-Butyl trichloroacetimidate (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)
-
-
Conditions :
-
Temperature: 0°C to room temperature
-
Time: 12–24 hours
-
-
Workup :
-
Neutralization with aqueous NaHCO₃
-
Extraction with DCM, followed by silica gel chromatography (hexane/EtOAc = 4:1)
-
Key Data
Mechanistic Insight : The reaction proceeds via acid-catalyzed activation of the imidate, followed by nucleophilic attack by the carboxylic acid.
Boc Protection Followed by Alkylation
Reaction Overview
This two-step approach involves Boc protection of the indole nitrogen prior to esterification, minimizing side reactions.
Procedure
-
Step 1: Boc Protection
-
Reactants: Indole-5-carboxylic acid, Boc₂O (1.5 equiv), DMAP (0.1 equiv)
-
Solvent: DCM
-
Conditions: Room temperature, 6 hours
-
Intermediate: tert-Butyl 5-carboxy-1H-indole-1-carboxylate
-
-
Step 2: Esterification
-
Reactants: Intermediate, tert-butyl bromide (2 equiv), K₂CO₃ (3 equiv)
-
Solvent: DMF
-
Conditions: 60°C, 12 hours
-
Key Data
Advantage : Avoids competing N-alkylation by prioritizing Boc protection.
Nucleophilic Substitution with tert-Butyl Halides
Reaction Overview
A one-pot method using tert-butyl halides and a strong base, suitable for large-scale synthesis.
Procedure
-
Reactants :
-
Indole-5-carboxylic acid (1 equiv)
-
tert-Butyl chloride (1.5 equiv)
-
Base: NaH (2 equiv)
-
-
Conditions :
-
Solvent: THF
-
Temperature: Reflux (66°C)
-
Time: 8 hours
-
Key Data
Limitation : Requires rigorous moisture exclusion due to NaH’s sensitivity.
Multi-Step Synthesis via Reductive Amination
Reaction Overview
A patent-derived route involving reductive amination and subsequent esterification (6 steps), optimized for industrial scalability.
Procedure Highlights
-
Step 1 : Cyclization of 1,1-dimethoxypropane-2-one with dimethylformamide dimethyl acetal.
-
Step 4 : Reductive amination of 1H-pyrazole-3-carbaldehyde with 3-aminopropene.
-
Step 6 : Oxidative cyclization using meta-chloroperbenzoic acid (mCPBA).
Key Data
Application : Preferred for synthesizing analogs with additional substituents.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Limitations |
|---|---|---|---|---|
| Direct Esterification | 78–85 | High | Moderate | Acid-sensitive substrates |
| Boc Protection | 65–70 | Moderate | High | Multi-step |
| Nucleophilic Substitution | 60–68 | High | Low | Moisture-sensitive |
| Multi-Step Synthesis | 42 | Industrial | Low | Complex optimization |
Purification and Characterization
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.
-
Spectroscopic Data :
Industrial and Research Applications
Q & A
Q. What strategies validate the environmental impact of tert-butyl indole derivatives in academic research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
